Pregnenolone carbonitrile

Pregnane X Receptor Species selectivity CYP3A induction

Pregnenolone carbonitrile (PCN) is the definitive, species-selective rodent PXR agonist (EC50 ~1.4 µM) for DMPK and toxicology studies. Unlike rifampicin, PCN potently activates rodent PXR while remaining inert at human PXR, making it the essential positive control for rodent CYP3A induction and P-gp transporter assays. Its unique dual mechanism—orthosteric PXR agonism plus PXR-independent inhibition of hepatic stellate cell transdifferentiation—enables antifibrotic efficacy readouts unattainable with SR12813 or TO901317. For DDI studies (35 mg/kg/day p.o.), hepatoprotection models, or humanized PXR mouse validation, PCN is the non-substitutable tool compound. Ensure your rodent pharmacology data is interpretable—order high-purity PCN today.

Molecular Formula C22H31NO2
Molecular Weight 341.5 g/mol
CAS No. 1434-54-4
Cat. No. B1679073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePregnenolone carbonitrile
CAS1434-54-4
Synonyms16 alpha-Carbonitrile, Pregnenolone
Carbonitrile, Pregnenolone
PCN
Pregnenolone 16 alpha Carbonitrile
Pregnenolone 16 alpha-Carbonitrile
Pregnenolone Carbonitrile
Pregnenolone Carbonitrile, (3 beta)-Isomer
Pregnenolone Carbonitrile, (3 beta,16 beta)-Isome
Molecular FormulaC22H31NO2
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C#N
InChIInChI=1S/C22H31NO2/c1-13(24)20-14(12-23)10-19-17-5-4-15-11-16(25)6-8-21(15,2)18(17)7-9-22(19,20)3/h4,14,16-20,25H,5-11H2,1-3H3/t14-,16-,17+,18-,19-,20-,21-,22-/m0/s1
InChIKeyVSBHRRMYCDQLJF-ZDNYCOCVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pregnenolone Carbonitrile (CAS 1434-54-4): A Rodent-Specific PXR Agonist for Drug Metabolism and Liver Fibrosis Research


Pregnenolone carbonitrile (PCN; also known as pregnenolone 16α-carbonitrile) is a synthetic, steroidal antiglucocorticoid that functions as a potent, orally active agonist of the rodent pregnane X receptor (PXR, NR1I2). It is widely used as a prototypical tool compound to induce cytochrome P450 3A (CYP3A) enzymes, drug transporters such as P-glycoprotein, and bile acid homeostatic pathways in rat and mouse models [1]. Unlike human PXR agonists such as rifampicin, PCN exhibits pronounced species selectivity, potently activating rodent PXR (EC50 ~1.4 µM for CYP3A1) while failing to activate human or rabbit PXR at equivalent concentrations [2]. Beyond classical PXR-mediated gene regulation, PCN possesses a well-documented PXR-independent antifibrotic activity through direct inhibition of hepatic stellate cell transdifferentiation, a dual mechanism not reported for other standard PXR ligands [3].

Why Generic PXR Ligands Cannot Substitute for Pregnenolone Carbonitrile in Rodent Pharmacology Studies


The pregnane X receptor ligand-binding domain exhibits only ~50% amino acid sequence identity between mammalian species, resulting in profound species-dependent ligand selectivity [1]. Consequently, the human PXR agonists rifampicin and SR12813 fail to activate rodent PXR, while PCN potently activates rodent PXR but not human, rabbit, or porcine PXR [2]. This functional orthogonality means that a researcher attempting to study rodent PXR biology using rifampicin would obtain negative results, whereas PCN is the validated, efficacious tool for rodent models. Furthermore, PCN uniquely combines orthosteric rodent PXR agonism with a PXR-independent antifibrotic mechanism in hepatic stellate cells, a dual pharmacology absent in dexamethasone, SR12813, hyperforin, or TO901317 [3]. Substituting PCN with any of these alternatives would compromise either target engagement or the breadth of pharmacological readouts in rodent experimental systems.

Pregnenolone Carbonitrile: Quantitative Differential Evidence Against Key Comparators


Rodent-Selective PXR Activation: PCN (EC50 1.4 µM) vs. Lithocholic Acid (EC50 >80 µM) and Human PXR Ligands

In primary rat hepatocyte cultures, PCN induces the PXR target gene CYP3A1 with an EC50 of 1.4 ± 0.6 µM, compared to the endogenous bile acid lithocholic acid (LCA), which requires concentrations exceeding 80 µM to achieve the same effect—a >57-fold difference in potency [1]. In cell-based transactivation assays spanning five species, PCN maximally activates rat PXR (rank 1 among 8 prototypical ligands) but exhibits negligible agonism toward human PXR (agonism score 0.13 vs. 19.23 for rifampicin), whereas SR12813 potently activates human and rabbit PXR (EC50 ~200 nM and ~700 nM, respectively) but is only a very weak activator of rat and mouse PXR [2]. In rabbit PXR reporter assays, PCN failed to significantly activate the receptor, while rifampicin produced a 6-fold induction [3].

Pregnane X Receptor Species selectivity CYP3A induction

Selective CYP3A Induction in Rat vs. Rabbit Hepatocytes: PCN vs. Rifampicin Species-Specificity

In a direct comparative study using primary hepatocyte cultures from rat, rabbit, and human maintained under identical conditions on Matrigel, PCN induced CYP3A mRNA to high levels exclusively in rat hepatocytes (comparable to the dexamethasone-defined 100% response), but failed to induce CYP3A immunoreactive protein in rabbit hepatocytes [1]. Conversely, rifampicin induced CYP3A mRNA and protein in rabbit hepatocytes but not in rat hepatocytes. Phenobarbital induced CYP3A in rabbit hepatocytes to 94–108% of the dexamethasone response, but only 38–57% in rat hepatocytes [1]. In human hepatocyte cultures, neither PCN nor rifampicin alone was evaluated as the primary endpoint; dexamethasone (≥4.4-fold) and phenobarbital (≥1.9-fold) served as positive controls [1].

CYP3A induction Hepatocyte culture Interspecies comparison

Divergent Transcriptional Mechanisms: PCN Acts via Direct PXR Activation While Dexamethasone Requires GR-Mediated PXR Induction

In male Wistar rats receiving intraperitoneal injections of PCN or dexamethasone (DEX; 80 mg/kg each) at 24-h intervals, both compounds enhanced hepatic CYP3A1 mRNA expression, but through mechanistically distinct pathways. DEX acted primarily as an inducer of PXR expression via glucocorticoid receptor (GR) activation, which subsequently transactivated CYP3A1, whereas PCN produced a rapid increase in CYP3A1 mRNA through direct activation of pre-existing PXR protein [1]. Sequential treatment with DEX followed by PCN induced CYP3A1 mRNA more effectively than the opposite order. Co-administration resulted in PCN reversing DEX-induced PXR expression via competitive GR antagonism [1]. In mouse lung, PCN alone failed to trigger consistent increases in Cyp3a mRNA, protein, or activity (testosterone 6β-hydroxylation), whereas DEX induced a 2.0-fold increase (P<0.05) and DEX+PCN synergistically induced a 2.7-fold increase (P<0.01) [2].

CYP3A1 transcription Glucocorticoid receptor PXR mechanism

PXR-Independent Antifibrotic Activity in Hepatic Stellate Cells: A Dual Mechanism Unique to PCN

In a carbon tetrachloride (CCl₄)-induced rat liver fibrosis model, PCN administration (25 mg/kg, one injection/week) significantly inhibited hepatic stellate cell (HSC) transdifferentiation and reduced both intralobular α-smooth muscle actin immunostaining and Sirius Red staining in liver sections, without interfering with CCl₄ metabolism to toxic metabolites [1]. In vitro, PCN (20 µM; 9 days) directly inhibited the transdifferentiation of rat HSCs to a profibrogenic phenotype, despite these cells lacking detectable PXR expression (in contrast with hepatocytes), demonstrating a PXR-independent mechanism [1]. In PXR-knockout (PXR−/−) mice, PCN failed to exert antifibrogenic effects in vivo, confirming an in vivo PXR-dependent component, yet PCN still inhibited transdifferentiation of PXR−/−-derived mouse HSCs in vitro, confirming the coexistence of a PXR-independent pathway [1]. No other standard PXR ligand (rifampicin, SR12813, hyperforin, TO901317) has been reported to exhibit this dual PXR-dependent and PXR-independent antifibrotic pharmacology.

Hepatic stellate cell Liver fibrosis PXR-independent

Pharmacokinetic Probe Activity: PCN Increases Dapsone Clearance 1.9-fold and Digoxin Biliary Excretion 2-fold in Rats

In Sprague-Dawley rats, PCN pre-treatment (35 mg/kg/day, 3 days, p.o.) produced a statistically significant increase in systemic clearance (CLs) of dapsone, from 8.55 mL/min to 16.39 mL/min (P<0.01), representing a 1.92-fold increase, and increased CYP3A protein by 69% [1]. In separate rat studies, the same PCN dosing regimen reduced arterial and hepatic portal vein AUC(0–24h) of digoxin and increased biliary digoxin clearance 2-fold, with net digoxin secretion increased 2.05-fold in ileum and 4.5-fold in colon, correlating with increased P-glycoprotein (P-gp) protein expression [2]. In mouse tissues, PCN induced hepatic CYP3A expression comparably to dexamethasone and rifampin, but unlike rifampin and St. John's wort (which induced intestinal P-gp 3.7-fold and 1.6-fold, respectively), PCN did not induce P-gp in any tissue, highlighting a tissue- and inducer-dependent disconnect between CYP3A and P-gp induction [3].

Drug metabolism Pharmacokinetics P-glycoprotein induction

Hepatoprotective Profile: PCN Reduces Acetaminophen-Induced ALT by 93–97% in Hamsters, in Contrast to Dexamethasone Which Enhances Toxicity in Mice

In hamsters pretreated with PCN (75 mg/kg, i.p., daily for 4 days) prior to a single hepatotoxic dose of acetaminophen (AA; 350–1200 mg/kg, i.p.), PCN dramatically decreased serum alanine aminotransferase (ALT) by 93–97% and sorbitol dehydrogenase (SDH) by 63–98% relative to AA-only controls, and decreased AA-induced mortality and hepatic centrilobular necrosis [1]. The mechanism involved decreased formation of the reactive benzoquinoneimine intermediate (via reduced cytochrome P450-mediated bioactivation) and increased glucuronidation detoxication [1]. In contrast, dexamethasone pre-treatment in mice did not protect against AA hepatotoxicity and was found to enhance AA-induced liver damage, producing some hepatotoxicity itself [2]. This differential hepatoprotective outcome underscores that PCN and dexamethasone, despite both inducing CYP3A in rodents, exhibit opposing effects in toxicant-induced liver injury models.

Hepatoprotection Acetaminophen toxicity ALT/SDH biomarkers

High-Impact Application Scenarios for Pregnenolone Carbonitrile in Preclinical Research


Rodent-Specific PXR Activation in Drug-Drug Interaction Screening

For pharmaceutical DMPK laboratories conducting rodent in vivo DDI studies, PCN (dosed at 35 mg/kg/day p.o. for 3 days) provides the gold-standard positive control for rodent PXR-mediated CYP3A induction. As demonstrated by the 1.92-fold increase in dapsone systemic clearance (8.55→16.39 mL/min, P<0.01) and 2-fold enhancement of digoxin biliary excretion, PCN reliably elevates hepatic CYP3A protein by 69% and induces P-gp in ileum and colon without confounding liver or brain P-gp induction [1][2]. This tissue-selective transporter induction profile is critical for interpreting rodent DDI data and cannot be replicated with human PXR agonists such as rifampicin, which are functionally inert at rodent PXR [3].

Dual-Mechanism Liver Fibrosis Research (PXR-Dependent and PXR-Independent)

In liver fibrosis research, PCN is uniquely positioned as the only tool compound that simultaneously activates PXR-dependent antifibrogenic pathways and directly inhibits hepatic stellate cell transdifferentiation through a PXR-independent mechanism. At 25 mg/kg i.p. weekly, PCN reduces intralobular α-SMA immunostaining and Sirius Red-positive fibrotic area in CCl₄-treated rats, while in vitro exposure at 20 µM for 9 days directly suppresses the profibrogenic phenotype in PXR-null HSCs [1]. Researchers employing PXR−/− mouse models can leverage PCN to dissect the relative contributions of PXR-dependent vs. PXR-independent antifibrotic signaling—an experimental paradigm not achievable with SR12813, rifampicin, or TO901317, which lack this dual pharmacology [1].

Hepatoprotection Studies in Acetaminophen-Induced Liver Injury Models

For toxicology laboratories investigating mechanisms of drug-induced liver injury (DILI), PCN provides a robust hepatoprotective positive control in rodent models. Pre-treatment of hamsters with PCN (75 mg/kg i.p. daily for 4 days) prior to acetaminophen challenge reduces ALT by 93–97% and SDH by 63–98%, with decreased centrilobular necrosis and mortality [1]. The mechanism—decreased cytochrome P450-mediated bioactivation of acetaminophen to its reactive benzoquinoneimine intermediate combined with enhanced UDP-glucuronosyltransferase-mediated detoxication—provides a well-characterized experimental framework for studying phase I/phase II metabolic balance in hepatotoxicity [1]. Dexamethasone, by contrast, exacerbates acetaminophen liver injury in mice and cannot serve this protective control function [2].

Species-Selectivity Validation in Humanized PXR Mouse Models

In transgenic humanized PXR mouse models (e.g., hPXR/hCAR knock-in mice), PCN serves as the essential rodent-PXR-selective negative control to validate species specificity of newly synthesized PXR ligands. Because PCN potently activates rodent PXR (rat CYP3A1 EC50 = 1.4 ± 0.6 µM) but fails to activate human PXR (agonism score 0.13 vs. 19.23 for rifampicin), it provides a clear functional demarcation between rodent-selective and human-selective PXR activation [1][2]. A compound that induces CYP3A in wild-type mice but not in humanized PXR mice, mirroring the PCN response pattern, can be classified as rodent-selective; conversely, a rifampicin-like pattern indicates human PXR selectivity [2][3].

Quote Request

Request a Quote for Pregnenolone carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.